molecular formula C7H14F3N B1492638 2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine CAS No. 2008046-42-0

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine

Cat. No.: B1492638
CAS No.: 2008046-42-0
M. Wt: 169.19 g/mol
InChI Key: QEUCXRSSEXAFMU-UHFFFAOYSA-N
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Description

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine is a useful research compound. Its molecular formula is C7H14F3N and its molecular weight is 169.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Perfluorochemicals

The electrochemical fluorination of partly fluorinated compounds, including tertiary amines, provides a pathway to synthesize perfluorinated ethers and amines. This process demonstrates the potential for creating complex fluorinated molecules, which could have applications in developing blood substitutes and other biomedical materials. The synthesis involves the transformation of 2-methoxy-1,1,1-trifluoro-2-(F-methyl) octane into perfluorinated ethers, showcasing the utility of partially fluorinated amines in generating high-value perfluorochemicals with minimal fragmentation and high yield of the unrearranged product (Ono et al., 1985).

Structural Analysis and Computational Studies

X-ray structures and computational studies of cathinones, including 2-(ethylamino)-1-(4-methylphenyl)propan-1-one, provide insights into the molecular geometry and electronic spectra of these compounds. This research contributes to a deeper understanding of the structural properties of similar compounds, which is essential for the development of new materials and pharmaceuticals (Nycz et al., 2011).

Novel Synthetic Approaches to Perfluorochemicals

A new synthetic approach involving liquid-phase photofluorination with elemental fluorine allows for the preparation of isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines. This method offers a safer, more effective technique for synthesizing perfluorochemicals that are challenging to prepare by traditional methods. The process's versatility in creating complex fluorinated molecules underscores its potential applications in various scientific fields (Scherer et al., 1990).

Catalytic Properties in Aqueous Systems

Nickel(II)-methyl complexes with water-soluble ligands demonstrate catalytic properties in disperse aqueous systems for ethylene polymerization. This research highlights the potential for using such complexes in catalyzing reactions in environmentally friendly conditions, offering a pathway to sustainable chemical synthesis (Korthals et al., 2007).

Amination Techniques

Aminostannanes as aminating agents showcase the utility of organostannanes in substituting various functional groups with an amino group. This method provides a valuable tool for the synthesis of amines, essential intermediates in the production of pharmaceuticals, agrochemicals, and materials science (George & Lappert, 1969).

Properties

IUPAC Name

2-ethyl-4,4,4-trifluoro-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N/c1-3-6(5-11-2)4-7(8,9)10/h6,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCXRSSEXAFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.